

An In-depth Technical Guide to 4'-(4-Carboxyphenyl)acetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-acetylphenyl)benzoic Acid

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An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.

IUPAC Name: 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid

Common Synonyms: **4-(4-Acetylphenyl)benzoic acid**, 4'-Acetyl-4-biphenylcarboxylic acid, 4'-(4-Carboxyphenyl)acetophenone[1]

CAS Number: 114691-92-8[1]

Physicochemical Properties

4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is a solid at room temperature and is typically stored in a dry environment.[1] While comprehensive experimental data is not widely published, its structural analogue, 4-acetylbpiphenyl, has a melting point of 116-118 °C.[2]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₃	[1][3]
Molecular Weight	240.25 g/mol	[1][3]
Physical Form	Solid	[1]
Storage	Sealed in a dry place at room temperature	[1]

Synthesis

The primary and most efficient method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biphenyl carboxylic acid derivative and is a representative method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.[6]

Reactants:

- 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (as a representative aryl halide)
- Substituted phenylboronic acid (in this case, 4-acetylphenylboronic acid would be used)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (catalyst)
- Potassium carbonate (K_2CO_3) (base)
- 1,4-Dioxane and Water (solvent mixture)

Procedure:

- To a solution of the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, 1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the arylboronic acid (e.g., 4-acetylphenylboronic acid, 12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).[6]
- To this mixture, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol).[6]
- Stir the resulting reaction mixture at 80°C for 16 hours.[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

- Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).[6]
- Wash the combined organic layers with water and then with brine.[6]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]
- Purify the crude compound by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[6]

Applications in Research and Drug Development

Biphenyl derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds.[5][7] They have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and antifungal agents.[5][7]

Anticancer Activity

Derivatives of biphenyl carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[6] While specific data for 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid was part of a broader study, the class of compounds showed promising results, with some derivatives exhibiting outstanding activity against both cell lines.[6]

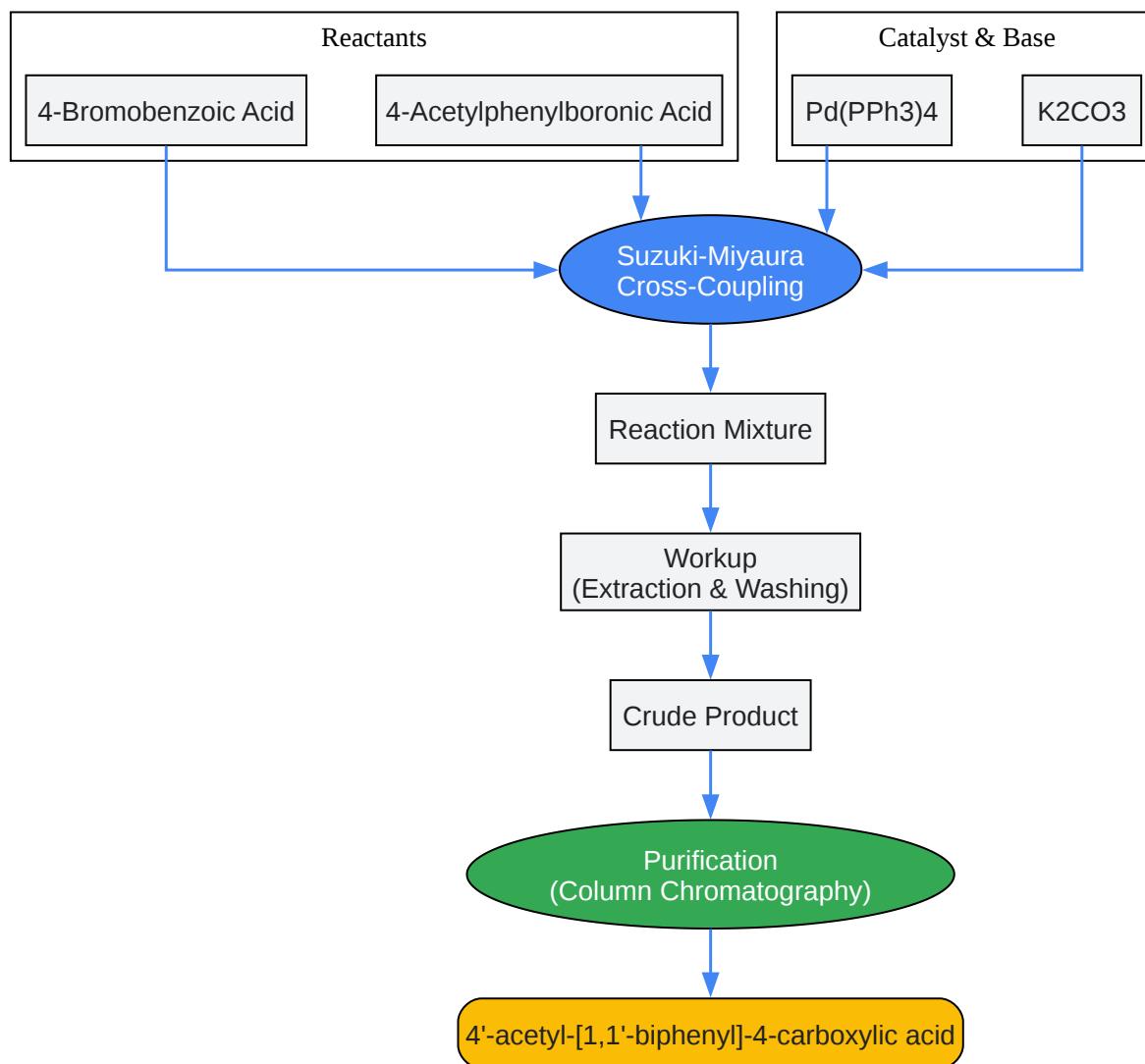
Urate Transporter 1 (URAT1) Inhibition

Biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of Urate Transporter 1 (URAT1), a clinically validated target for the treatment of hyperuricemia and gout.[8] This highlights the potential of the biphenyl carboxylic acid scaffold in developing novel therapeutics for metabolic disorders.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction.

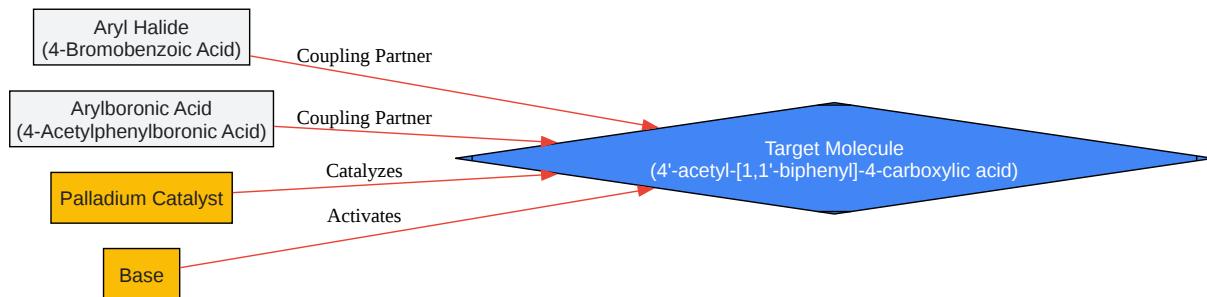


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Suzuki-Miyaura Synthesis Workflow

Logical Relationship of Components

This diagram illustrates the key chemical entities and their roles in the synthesis of the target compound.



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Key Components in Synthesis

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-(4-Carboxyphenyl)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040122#iupac-name-of-4-4-acetylphenyl-benzoic-acid>]

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